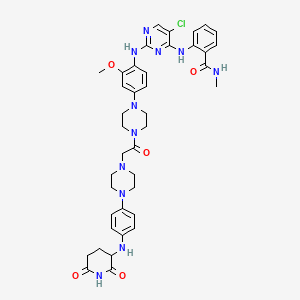

PROTAC EGFR degrader 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H46ClN11O5 |

|---|---|

Molecular Weight |

796.3 g/mol |

IUPAC Name |

2-[[5-chloro-2-[4-[4-[2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperazin-1-yl]acetyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |

InChI |

InChI=1S/C40H46ClN11O5/c1-42-38(55)29-5-3-4-6-31(29)45-37-30(41)24-43-40(48-37)46-32-12-11-28(23-34(32)57-2)51-19-21-52(22-20-51)36(54)25-49-15-17-50(18-16-49)27-9-7-26(8-10-27)44-33-13-14-35(53)47-39(33)56/h3-12,23-24,33,44H,13-22,25H2,1-2H3,(H,42,55)(H,47,53,56)(H2,43,45,46,48) |

InChI Key |

YDHBIZKMLPNNQN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C(=O)CN5CCN(CC5)C6=CC=C(C=C6)NC7CCC(=O)NC7=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC EGFR Degrader 8

This technical guide provides a comprehensive overview of the core mechanism of action of PROTAC EGFR Degrader 8 (also known as T-184), a potent degrader of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.

Introduction to PROTAC Technology and EGFR

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting and eliminating disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs induce the degradation of the target protein through the cell's own ubiquitin-proteasome system.

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival. Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of drug resistance remains a significant challenge. PROTAC-mediated degradation of EGFR presents a promising strategy to overcome this resistance and achieve a more profound and durable inhibition of EGFR signaling.

This compound (T-184)

This compound, also referred to as T-184, is a specific and potent degrader of the EGFR protein.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key performance metrics of this compound in different cancer cell lines.

| Parameter | Cell Line | Value (nM) | Reference |

| DC50 (Degradation Concentration 50%) | HCC827 | 15.56 |

Table 1: Degradation Efficacy of this compound. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line.

| Parameter | Cell Line | Value (nM) | Reference |

| IC50 (Half-maximal Inhibitory Concentration) | H1975 | 7.72 | |

| PC-9 | 121.9 | ||

| HCC827 | 14.21 |

Table 2: Anti-proliferative Activity of this compound. The IC50 value represents the concentration of the PROTAC required to inhibit the growth of cancer cells by 50%.

Core Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between the EGFR protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. While the specific E3 ligase recruited by this compound (T-184) is not explicitly detailed in publicly available literature, the general mechanism for EGFR PROTACs involves the recruitment of either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase.

Ternary Complex Formation and Ubiquitination

The PROTAC molecule consists of three key components: a ligand that binds to the target protein (EGFR), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting these two ligands. The formation of the EGFR-PROTAC-E3 ligase ternary complex brings the E3 ligase in close proximity to EGFR. This allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EGFR protein.

Proteasomal Degradation

The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the ubiquitinated EGFR into small peptides, effectively eliminating the protein from the cell. The PROTAC molecule is then released and can engage in another round of degradation, acting in a catalytic manner.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Understanding the EGFR signaling pathway is crucial to appreciating the impact of its degradation. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

Caption: EGFR Signaling Pathway.

General PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC in inducing target protein degradation. Two versions are provided to represent the recruitment of the two most common E3 ligases for EGFR PROTACs: VHL and CRBN.

Caption: PROTAC Mechanism with VHL E3 Ligase.

Caption: PROTAC Mechanism with CRBN E3 Ligase.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PROTAC EGFR degraders.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with the PROTAC.

Workflow Diagram:

Caption: Western Blotting Workflow.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HCC827) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control to determine the relative protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: MTT Cell Viability Assay Workflow.

Protocol:

-

Cell Seeding: Seed cells (e.g., H1975, PC-9, HCC827) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Reagent Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the cell viability against the PROTAC concentration and use a non-linear regression analysis to calculate the IC50 value.

Ubiquitination Assay

This assay is used to detect the ubiquitination of EGFR induced by the PROTAC.

Workflow Diagram:

Caption: Ubiquitination Assay Workflow.

Protocol:

-

Cell Treatment: Treat cells with the PROTAC of interest. To allow for the accumulation of ubiquitinated proteins, it is often necessary to co-treat with a proteasome inhibitor (e.g., MG132).

-

Cell Lysis: Lyse the cells in a buffer containing protease inhibitors and deubiquitinase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-EGFR antibody to pull down EGFR and its binding partners. Use protein A/G beads to capture the antibody-protein complexes.

-

Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody.

-

Detection: A high-molecular-weight smear or ladder of bands will indicate the presence of poly-ubiquitinated EGFR.

Conclusion

This compound (T-184) is a potent and specific degrader of the EGFR protein, demonstrating significant anti-proliferative activity in various cancer cell lines. Its mechanism of action, centered on the induced proximity between EGFR and an E3 ubiquitin ligase, leads to the ubiquitination and subsequent proteasomal degradation of EGFR. This approach offers a promising therapeutic strategy to overcome the limitations of traditional EGFR inhibitors, particularly in the context of drug resistance. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the potential of EGFR-targeting PROTACs.

Discovery and Development of PROTAC EGFR Degrader 8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming drug resistance mechanisms. Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in non-small cell lung cancer (NSCLC), but the efficacy of traditional EGFR inhibitors is often limited by the emergence of resistance mutations. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to address such challenges. Unlike conventional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of the target protein. This technical guide provides a comprehensive overview of the discovery and development of a specific PROTAC, designated as EGFR degrader 8 (also known as T-184).

PROTAC EGFR Degrader 8: Mechanism of Action and Biological Activity

This compound is a molecule designed to selectively induce the degradation of the Epidermal Growth Factor Receptor. While the specific EGFR inhibitor and the recruited E3 ligase for this compound are not detailed in publicly available literature, its mechanism of action follows the general principles of PROTACs. It is engineered to form a ternary complex between EGFR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.

Quantitative Biological Data

The biological activity of this compound has been characterized by its ability to induce EGFR degradation and inhibit the growth of cancer cell lines.

| Parameter | Cell Line | Value (nM) |

| DC₅₀ (Degradation) | HCC827 | 15.56[1][2] |

| IC₅₀ (Growth Inhibition) | H1975 | 7.72[1][2] |

| PC-9 | 121.9[1][2] | |

| HCC827 | 14.21[1][2] |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival. Key pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.

Caption: Simplified EGFR signaling cascade.

General PROTAC Mechanism of Action

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein.

References

Technical Guide: Mechanism and Evaluation of EGFR-Targeted PROTAC Degraders

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific E3 ubiquitin ligase recruited by "PROTAC EGFR degrader 8 (T-184)" is not specified in publicly available documentation. Therefore, this guide will present the known quantitative data for this compound and provide a broader technical overview using well-characterized, exemplary EGFR PROTACs that recruit the common E3 ligases Cereblon (CRBN) and Von Hippel-Lindau (VHL). Methodologies and mechanistic details are based on established protocols for evaluating molecules such as the gefitinib-based degraders MS39 (VHL recruiter) and MS154 (CRBN recruiter)[1].

Core Concept: PROTAC-Mediated EGFR Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs), such as the Epidermal Growth Factor Receptor (EGFR), from the cell. Unlike traditional inhibitors that only block a protein's function, PROTACs trigger the cell's own ubiquitin-proteasome system to recognize and destroy the target protein entirely[1][2].

This is achieved through a three-part structure:

-

A warhead that binds to the target protein (e.g., an EGFR inhibitor like gefitinib)[1].

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase (e.g., pomalidomide for CRBN or a VHL ligand)[1][2].

-

A linker that connects the two ligands.

The PROTAC simultaneously binds to EGFR and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag EGFR with ubiquitin chains, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle, acting as a catalyst for degradation[1].

Data Presentation: Comparative Efficacy

The efficacy of an EGFR PROTAC is primarily defined by its ability to induce degradation (DC50, Dmax) and its anti-proliferative activity (IC50). Below is a summary of publicly available data for this compound and the well-characterized degraders MS39 (VHL-recruiting) and MS154 (CRBN-recruiting).

| Compound Name | E3 Ligase Recruited | Target Cell Line | DC50 (nM) | IC50 (nM) | EGFR Mutation Status | Source |

| This compound | Not Specified | HCC827 | 15.56 | 14.21 | Exon 19 Deletion | [3][4] |

| PC-9 | - | 121.9 | Exon 19 Deletion | [3][4] | ||

| H1975 | - | 7.72 | L858R/T790M | [3][4] | ||

| MS39 (Compound 6) | VHL | HCC827 | 5.0 | - | Exon 19 Deletion | [1][5] |

| H3255 | 3.3 | - | L858R | [1][5] | ||

| MS154 (Compound 10) | CRBN | HCC827 | 11.0 | - | Exon 19 Deletion | [1][2][6] |

| H3255 | 25.0 | - | L858R | [1][2][6] |

-

DC50: Half-maximal degradation concentration.

-

IC50: Half-maximal inhibitory concentration for cell growth.

Experimental Protocols

The following are representative protocols for the characterization of EGFR PROTACs, based on established methodologies[1][7][8].

Protocol for Determining EGFR Degradation (Western Blot)

This protocol quantifies the reduction in EGFR protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

-

Seed NSCLC cells (e.g., HCC827, H3255) in 6-well plates and grow to ~80% confluency.

-

For dose-response experiments, starve cells in a serum-free medium for 8 hours[1].

-

Treat cells with a serial dilution of the PROTAC degrader (e.g., 1 nM to 10,000 nM) or DMSO as a vehicle control for a fixed period (typically 16-24 hours)[1].

-

For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours)[1].

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. Western Blotting:

-

Normalize protein samples and denature by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize EGFR band intensity to the loading control.

-

Plot the normalized EGFR levels against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC50 value.

Protocol for Assessing Cell Viability (IC50 Determination)

This protocol measures the effect of the PROTAC on cancer cell proliferation.

1. Cell Seeding:

-

Seed cells (e.g., HCC827, H1975) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of the PROTAC degrader in the appropriate culture medium.

-

Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours). Include wells with vehicle (DMSO) as a control.

3. Viability Measurement (e.g., using MTT or CellTiter-Glo):

-

For MTT Assay: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read absorbance at ~570 nm[9].

-

For CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader[10].

4. Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.

Protocol for Verifying Ternary Complex Formation (Co-Immunoprecipitation)

This protocol confirms the physical interaction between EGFR, the PROTAC, and the recruited E3 ligase.

1. Cell Treatment and Lysis:

-

Treat cells (e.g., HCC827) with the PROTAC (e.g., 100 nM) or DMSO for the optimal duration to form the ternary complex (e.g., 4-16 hours)[11].

-

Lyse cells using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.

2. Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C with gentle rotation[8][11].

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 2-4 hours.

3. Washing and Elution:

-

Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

-

Perform Western blotting on the eluted samples as described in Protocol 3.1.

-

Probe the membrane with an antibody against EGFR to detect its presence in the immunoprecipitated complex. The input lysate should be run as a positive control. A band for EGFR in the E3 ligase IP lane (but not the IgG control) confirms the formation of the ternary complex.

Standard Experimental and Developmental Workflow

The development and characterization of a novel PROTAC degrader follows a logical, multi-stage workflow from initial design to in vivo validation.

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 3. This compound | EGFR | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medkoo.com [medkoo.com]

- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell viability assay [bio-protocol.org]

- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of PROTAC EGFR Degrader 8 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome this resistance by inducing the degradation of the target protein rather than inhibiting its enzymatic activity. This technical guide provides an in-depth overview of the in vitro studies of PROTAC EGFR degrader 8 (also known as T-184), a promising candidate for targeted protein degradation in NSCLC.

This compound is a heterobifunctional molecule designed to simultaneously bind to the EGFR protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of EGFR. This guide summarizes the available quantitative data, provides detailed experimental protocols for key in vitro assays, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for the in vitro activity of this compound in various NSCLC cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | IC₅₀ (nM) |

| HCC827 | Exon 19 Deletion | 15.56[1][2] | 14.21[1][2] |

| H1975 | L858R/T790M | Not Available | 7.72[1][2] |

| PC-9 | Exon 19 Deletion | Not Available | 121.9[1][2] |

DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to induce 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50): The concentration of the degrader required to inhibit 50% of cell growth.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro experiments typically performed to evaluate the efficacy of a PROTAC degrader. While the specific parameters for the studies on this compound are proprietary and detailed in patent CN116135852, these protocols provide a comprehensive guide for similar in vitro studies.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the PROTAC degrader on the proliferation of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., HCC827, H1975, PC-9)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (T-184)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the NSCLC cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted degrader to each well. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value using a dose-response curve.

Western Blot Analysis for EGFR Degradation

This assay is used to quantify the degradation of EGFR protein following treatment with the PROTAC degrader.

Materials:

-

NSCLC cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-EGFR, anti-p-EGFR, anti-p-AKT, anti-p-ERK, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of EGFR degradation and the effect on downstream signaling.

Ubiquitination Assay

This assay confirms that the degradation of EGFR is mediated by the ubiquitin-proteasome system.

Materials:

-

NSCLC cell lines

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer for immunoprecipitation

-

Anti-EGFR antibody

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody

-

Western blot reagents (as above)

Procedure:

-

Treat cells with this compound in the presence or absence of a proteasome inhibitor (MG132) for a specified time.

-

Lyse the cells and pre-clear the lysates with protein A/G beads.

-

Incubate the lysates with an anti-EGFR antibody overnight at 4°C to form antibody-antigen complexes.

-

Add protein A/G magnetic beads to pull down the EGFR protein.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated EGFR.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay evaluates the induction of apoptosis in NSCLC cells upon treatment with the PROTAC degrader.

Materials:

-

NSCLC cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified time (e.g., 48 hours).

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates late apoptotic or necrotic cells.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of action of this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: General workflow for the in vitro evaluation of this compound.

References

An In-depth Technical Guide to PROTAC EGFR Degrader 8 for Researchers

This technical guide provides a comprehensive overview of PROTAC EGFR Degrader 8 (also known as T-184), a proteolysis-targeting chimera designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), with a particular focus on its activity against clinically relevant EGFR mutations found in non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals.

Core Concepts: PROTACs and EGFR Signaling

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, EGFR), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival.[4] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, most notably NSCLC.[5] Key activating mutations include the L858R point mutation in exon 21 and deletions in exon 19. The T790M mutation in exon 20 is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[6] PROTACs offer a promising strategy to overcome this resistance by eliminating the entire EGFR protein, rather than just inhibiting its kinase activity.

Quantitative Data for this compound

This compound (T-184) has demonstrated potent and specific degradation of EGFR and inhibition of cancer cell growth. The following tables summarize the available quantitative data for this compound in various NSCLC cell lines.

| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference |

| HCC827 | Exon 19 Deletion | 15.56 | [7][8][9] |

Table 1: Degradation Activity (DC50) of this compound. The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| H1975 | L858R/T790M | 7.72 | [7][8][9] |

| PC-9 | Exon 19 Deletion | 121.9 | [7][8] |

| HCC827 | Exon 19 Deletion | 14.21 | [7][8][9] |

Table 2: Anti-proliferative Activity (IC50) of this compound. The IC50 value represents the concentration of the compound required to inhibit 50% of cell growth.

Signaling Pathways and Mechanism of Action

This compound induces the degradation of mutant EGFR, thereby inhibiting downstream signaling pathways that are critical for cancer cell survival and proliferation.

Figure 1: Simplified EGFR Signaling Pathway in NSCLC. Mutant EGFR constitutively activates downstream pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, leading to uncontrolled cell proliferation and survival.

The mechanism of action of this compound involves the formation of a ternary complex between the mutant EGFR protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the EGFR protein, targeting it for degradation by the proteasome.

Figure 2: PROTAC-mediated Degradation of Mutant EGFR. this compound facilitates the ubiquitination and subsequent proteasomal degradation of mutant EGFR.

Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the evaluation of this compound. Note that these are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture

-

Cell Lines:

-

H1975 (human lung adenocarcinoma, EGFR L858R/T790M)

-

PC-9 (human lung adenocarcinoma, EGFR exon 19 deletion)

-

HCC827 (human lung adenocarcinoma, EGFR exon 19 deletion)

-

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for EGFR Degradation

This protocol is used to determine the extent of EGFR protein degradation following treatment with the PROTAC.

Figure 3: Western Blotting Experimental Workflow. This diagram outlines the key steps involved in assessing protein degradation via western blotting.

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR, and a loading control like anti-actin or anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT or Resazurin Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours.

-

Reagent Incubation:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) or fluorescence (e.g., 560 nm excitation/590 nm emission for resazurin) using a plate reader.[10]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[11]

Ubiquitination Assay

This assay confirms that the degradation of EGFR is mediated by the ubiquitin-proteasome system.

-

Cell Treatment: Treat cells with this compound for a specified time. In some wells, pre-treat with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) to block the degradation process.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody conjugated to protein A/G beads.

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a western blot as described above.

-

Detection: Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitinated EGFR. An increase in the ubiquitinated EGFR smear in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.

Conclusion

This compound (T-184) is a potent and selective degrader of mutant EGFR, including the clinically significant T790M resistance mutation. Its ability to induce the degradation of EGFR and inhibit the growth of NSCLC cells highlights its potential as a therapeutic agent. This guide provides the foundational technical information for researchers to design and execute experiments to further investigate the properties and potential applications of this and similar molecules in the field of targeted protein degradation.

References

- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the development of EGFR degraders: PROTACs and LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | EGFR | TargetMol [targetmol.com]

- 10. Cell Viability Guide | How to Measure Cell Viability [promega.kr]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Ternary Complex of PROTAC EGFR Degrader 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of PROTACs in EGFR-Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a key driver in numerous human cancers, particularly non-small-cell lung cancer (NSCLC).[4][5] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of drug resistance remains a significant clinical challenge.[6][7]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome the limitations of traditional inhibitors.[8] These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of specific target proteins.[9][10] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[8][11]

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.[9][12] This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the 26S proteasome.[8][12] This guide focuses on the investigation of the ternary complex formed by PROTAC EGFR degrader 8 (also known as T-184) , a molecule designed to selectively eliminate EGFR.

The EGFR Signaling Pathway

EGFR signaling is initiated upon the binding of specific ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth-Factor Alpha (TGF-α), to the receptor's extracellular domain.[13][14] This binding event induces receptor dimerization (either homodimers or heterodimers with other ErbB family members), which in turn activates the intracellular tyrosine kinase domain, leading to autophosphorylation of multiple tyrosine residues.[14] These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, triggering a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival.[3][14]

PROTAC Mechanism of Action: Ternary Complex Formation

The catalytic mechanism of a PROTAC hinges on its ability to induce and stabilize the formation of a ternary complex.[9] This process brings the target protein (EGFR) into close proximity with a recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[8] The stability and conformation of this complex are critical determinants of degradation efficiency and selectivity.[] Once the complex is formed, the E3 ligase polyubiquitinates EGFR, tagging it for recognition and degradation by the proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles.[9][10]

Quantitative Data for EGFR Degraders

The efficacy of a PROTAC is quantified by several key metrics. The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein, while the IC50 value indicates the concentration needed to inhibit a specific biological function (like cell proliferation) by 50%.

This compound has been shown to effectively degrade EGFR and inhibit the growth of NSCLC cell lines.[16][17] The table below summarizes its reported activity alongside other notable EGFR PROTACs for comparative context.

| Compound Name | Target Protein(s) | E3 Ligase Ligand | Cell Line | DC50 (nM) | IC50 (nM) | Reference(s) |

| This compound (T-184) | EGFR | Not Specified | HCC827 | 15.56 | 14.21 | [16][17] |

| This compound (T-184) | EGFR | Not Specified | H1975 | - | 7.72 | [16][17] |

| This compound (T-184) | EGFR | Not Specified | PC-9 | - | 121.9 | [16][17] |

| Compound 6 (MS39) | Mutant EGFR | VHL | HCC-827 | 5.0 | - | [5][7] |

| Compound 6 (MS39) | Mutant EGFR | VHL | H3255 | 3.3 | - | [5][7] |

| Compound 10 | Mutant EGFR | CRBN | HCC-827 | 11 | - | [5] |

| Compound 10 | Mutant EGFR | CRBN | H3255 | 25 | - | [5] |

| PROTAC 8 | EGFR L858R/T790M | Not Specified | H1975 | 5.9 | - | [6] |

| PROTAC 20 | EGFR L858R/T790M | CRBN | H1975 | 13.2 | 46.82 | [6] |

Experimental Protocols for Ternary Complex Investigation

A multi-faceted approach is required to fully characterize the formation and functional consequences of the EGFR-PROTAC-E3 ligase ternary complex. Key experimental techniques include cellular degradation assays, biophysical binding analyses, and in-cell complex formation assays.

Western Blot for Quantifying EGFR Degradation

This is the foundational assay to confirm and quantify the degradation of the target protein in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate EGFR-expressing cells (e.g., HCC827) at an appropriate density. Allow cells to adhere overnight. Treat cells with a serial dilution of this compound (or vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for EGFR overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager. Quantify band intensities using software like ImageJ. Normalize EGFR band intensity to a loading control (e.g., GAPDH or β-actin). Calculate DC50 values from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful biophysical technique used to measure the real-time binding kinetics and affinity of binary (e.g., PROTAC-EGFR) and ternary complexes.[][18]

Methodology:

-

Chip Preparation: Immobilize a purified E3 ligase (e.g., VHL or CRBN) onto a sensor chip surface.

-

Binary Interaction Analysis (PROTAC to E3): Inject various concentrations of this compound over the E3-coated surface and a reference flow cell. Monitor the change in response units (RU) to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD).

-

Binary Interaction Analysis (PROTAC to Target): Immobilize purified EGFR (or a specific mutant domain) on a sensor chip. Inject various concentrations of the PROTAC to determine the KD for the PROTAC-EGFR interaction.

-

Ternary Complex Formation Analysis:

-

Method A (Co-injection): Inject a pre-mixed solution of a constant concentration of EGFR and varying concentrations of the PROTAC over the E3-coated chip. An increase in binding signal compared to the PROTAC alone indicates ternary complex formation.

-

Method B (Sequential Injection): First, inject the PROTAC over the E3-coated surface to form the binary complex. Second, inject EGFR over this surface. A further increase in signal confirms the formation of the ternary complex.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity models for ternary) to determine kinetic parameters and cooperativity.

NanoBRET™ Assay for Cellular Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection and characterization of protein-protein interactions, including PROTAC-induced ternary complexes, in living cells.[19]

Methodology:

-

Cell Line Engineering: Co-express the target protein (EGFR) fused to a HaloTag® protein and the E3 ligase (e.g., CRBN) fused to a NanoLuc® luciferase in a suitable cell line (e.g., HEK293).

-

Assay Preparation: Plate the engineered cells in a white, 96- or 384-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand, which fluorescently labels the EGFR-HaloTag® fusion, serving as the energy acceptor.

-

PROTAC Treatment: Add a serial dilution of this compound to the wells. The PROTAC will bridge the NanoLuc®-E3 ligase (energy donor) and the labeled EGFR-HaloTag® (acceptor).

-

Signal Detection: Add the Nano-Glo® Substrate. If a ternary complex forms, the donor and acceptor are brought into close proximity (<10 nm), allowing for BRET to occur.

-

Data Analysis: Measure the luminescence signals at two wavelengths (donor and acceptor emission peaks). Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex. This data can be used to determine an EC50 for complex formation.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 3. EGFR interactive pathway | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. ClinPGx [clinpgx.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound | EGFR | TargetMol [targetmol.com]

- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Degradation Pathway of EGFR Induced by a Gefitinib-Based PROTAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the degradation pathway of the Epidermal Growth Factor Receptor (EGFR) mediated by a well-characterized Proteolysis Targeting Chimera (PROTAC). Due to the limited availability of primary research data for "PROTAC EGFR degrader 8 (T-184)," this document will focus on a representative and extensively studied gefitinib-based PROTAC, MS39 (also referred to as compound 6), which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide will serve as a comprehensive resource on its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to EGFR-Targeting PROTACs

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have been effective in treating EGFR-driven cancers, the emergence of drug resistance remains a significant clinical challenge.

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's natural protein disposal system to induce its degradation. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (in this case, EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven mechanism offers the potential for a more profound and durable therapeutic effect compared to traditional occupancy-driven inhibitors.[1][2]

The Molecular Mechanism of EGFR Degradation by a Gefitinib-Based VHL-Recruiting PROTAC (MS39)

The degradation of EGFR by the gefitinib-based PROTAC, MS39, is a multi-step process orchestrated within the cellular environment. This process leverages the ubiquitin-proteasome system (UPS) to achieve the selective elimination of the EGFR protein.

Ternary Complex Formation

The cornerstone of PROTAC action is the formation of a ternary complex consisting of the PROTAC molecule, the target protein (EGFR), and the recruited E3 ubiquitin ligase (VHL). The gefitinib warhead of MS39 binds to the ATP-binding site of the EGFR kinase domain, while the VHL ligand moiety of the PROTAC engages the VHL E3 ligase. The linker connecting these two components is of optimal length and composition to facilitate the simultaneous binding of both proteins, bringing them into close proximity.[2][3]

Ubiquitination of EGFR

Once the ternary complex is formed, the E3 ligase (VHL), as part of a larger complex (CRL2VHL), catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EGFR protein. This process results in the formation of a polyubiquitin chain on EGFR, which serves as a degradation signal.[3]

Proteasomal Degradation

The polyubiquitinated EGFR is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds the EGFR protein and cleaves it into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having catalyzed the ubiquitination event, is then released and can engage another EGFR and E3 ligase, acting in a catalytic manner.[3]

Diagram of the EGFR Degradation Pathway Mediated by a Gefitinib-Based VHL-Recruiting PROTAC

Caption: EGFR degradation pathway induced by a gefitinib-VHL PROTAC.

Quantitative Data for Representative EGFR PROTACs

The efficacy of EGFR PROTACs is quantified by several key parameters, including their degradation capability (DC50 and Dmax) and their anti-proliferative activity (IC50). The following tables summarize the reported data for the well-characterized gefitinib-based PROTACs MS39 (VHL recruiter) and MS154 (CRBN recruiter).

Table 1: Degradation Potency of Gefitinib-Based EGFR PROTACs

| Compound | E3 Ligase Recruited | Cell Line | Target EGFR Mutant | DC50 (nM) | Reference |

| MS39 (compound 6) | VHL | HCC-827 | Exon 19 Deletion | 5.0 | [2] |

| MS39 (compound 6) | VHL | H3255 | L858R | 3.3 | [2] |

| MS154 (compound 10) | CRBN | HCC-827 | Exon 19 Deletion | 11 | [2] |

| MS154 (compound 10) | CRBN | H3255 | L858R | 25 | [2] |

Table 2: Anti-proliferative Activity of Gefitinib-Based EGFR PROTACs

| Compound | Cell Line | Target EGFR Mutant | IC50 (nM) | Reference |

| MS39 (compound 6) | HCC-827 | Exon 19 Deletion | 8.9 | [2] |

| MS39 (compound 6) | H3255 | L858R | 6.2 | [2] |

| MS154 (compound 10) | HCC-827 | Exon 19 Deletion | 23 | [2] |

| MS154 (compound 10) | H3255 | L858R | 28 | [2] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of EGFR PROTACs, based on methodologies described in the primary literature.

Cell Culture

-

Cell Lines: HCC-827 (EGFR exon 19 deletion) and H3255 (EGFR L858R mutation) human non-small cell lung cancer cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for EGFR Degradation

This protocol is used to quantify the amount of EGFR protein in cells following treatment with a PROTAC.

Experimental Workflow Diagram

Caption: Workflow for Western Blotting analysis of EGFR degradation.

Protocol:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of the EGFR PROTAC for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the PROTAC on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.

-

For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well and measure the luminescence.

-

-

Data Analysis: Plot the cell viability against the logarithm of the PROTAC concentration and determine the IC50 value using non-linear regression.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is used to demonstrate the interaction between EGFR, the PROTAC, and the E3 ligase.

Protocol:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or EGFR, coupled to protein A/G beads.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against EGFR, VHL, and other components of the complex.

Conclusion

Gefitinib-based PROTACs, such as MS39, represent a promising strategy for targeting EGFR in cancer. By hijacking the ubiquitin-proteasome system, these molecules can induce the efficient and selective degradation of mutant EGFR. The in-depth understanding of their mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development and optimization of this therapeutic modality. This guide provides a foundational understanding for researchers and drug development professionals working in the field of targeted protein degradation.

References

- 1. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

PROTAC EGFR degrader 8 experimental protocol for western blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins of interest through the ubiquitin-proteasome system. PROTAC EGFR degrader 8 is a novel compound designed to selectively target and degrade the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often implicated in cancer development and progression. This document provides a detailed protocol for assessing the degradation of EGFR in response to treatment with this compound using Western blot analysis.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to EGFR and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of EGFR, marking it for degradation by the 26S proteasome. The degradation of EGFR leads to the downregulation of its downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Target EGFR Mutation | IC50 (nM) | DC50 (nM) |

| HCC827 | delE746_A750 | 14.21 | 15.56 |

| H1975 | L858R, T790M | 7.72 | Not Reported |

| PC-9 | delE746_A750 | 121.9 | Not Reported |

IC50: The half-maximal inhibitory concentration, representing the concentration of the degrader required to inhibit cell growth by 50%. DC50: The half-maximal degradation concentration, representing the concentration of the degrader required to reduce the level of the target protein by 50%.[1][2]

EGFR Signaling Pathway

The following diagram illustrates the major signaling pathways downstream of EGFR that are inhibited by PROTAC-mediated degradation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][4][5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | EGFR | TargetMol [targetmol.com]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. EGFR interactive pathway | Abcam [abcam.com]

- 6. ClinPGx [clinpgx.org]

Application Notes and Protocols: In Vivo Xenograft Model with PROTAC EGFR Degrader 8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing PROTAC EGFR degrader 8 in an in vivo xenograft model. The information is intended for researchers, scientists, and drug development professionals working in oncology and targeted protein degradation.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, potentially leading to a more profound and durable response and overcoming resistance mechanisms.[1][2] this compound (also known as T-184) is a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR), a key driver in various cancers, particularly non-small cell lung cancer (NSCLC).[3] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[4] this compound has demonstrated significant efficacy in preclinical in vitro studies, inducing degradation of EGFR and inhibiting the growth of cancer cell lines.[3] This document outlines the protocols for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase. Upon simultaneous binding to EGFR and the E3 ligase, a ternary complex is formed, leading to the ubiquitination of EGFR and its subsequent degradation by the proteasome. This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple EGFR proteins.[1]

Data Presentation

The following tables summarize the in vitro activity of this compound (T-184) in various NSCLC cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound (T-184)

| Cell Line | EGFR Mutation Status | DC₅₀ (nM)¹ | IC₅₀ (nM)² |

| HCC827 | Exon 19 Deletion | 15.56 | 14.21 |

| H1975 | L858R/T790M | Not Available | 7.72 |

| PC-9 | Exon 19 Deletion | Not Available | 121.9 |

¹DC₅₀ (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein.[3] ²IC₅₀ (Inhibitory Concentration 50) is the concentration of the degrader that inhibits cell growth by 50%.[3]

Table 2: In Vivo Tumor Growth Inhibition of Representative EGFR PROTACs

| Compound | Cell Line Xenograft | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| Compound 13 | HCC-827 (EGFR del19) | Nude Mice | 30 mg/kg | 90% | [5] |

| Compound 14 | HCC827 (EGFR del19) | BALB/c Nude Mice | 30 mg/kg, i.p. | Significant suppression | [6] |

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the mechanism of action of this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and invasion.[4] this compound targets EGFR for degradation, thereby inhibiting these downstream signals.

Caption: EGFR signaling pathway and PROTAC-mediated degradation.

Experimental Protocols

The following is a generalized protocol for an in vivo xenograft study with this compound, based on established methods for similar EGFR PROTACs.[5][6]

Cell Culture

-

Culture HCC827 cells (or another appropriate EGFR-mutant cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination before implantation.

Animal Model

-

Use female BALB/c nude mice, 6-8 weeks old.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

-

House mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Xenograft Implantation

-

Harvest HCC827 cells and resuspend them in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

-

Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the right flank of each mouse.

-

Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

Drug Formulation and Administration

-

Formulation: Prepare the vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). Formulate this compound in the same vehicle at the desired concentration (e.g., 30 mg/kg).

-

Administration: Administer the formulated this compound or vehicle to the mice via intraperitoneal (i.p.) injection once daily.

Experimental Workflow

Caption: In vivo xenograft experimental workflow.

Monitoring and Endpoint Analysis

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the mice daily.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, measure their final weight, and photograph them.

-

Divide the tumor tissue for further analysis:

-

Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. Homogenize the tissue to extract proteins and perform western blotting to assess the levels of total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like AKT and ERK.

-

Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours, then embed in paraffin. Section the paraffin-embedded tissue and perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as for EGFR levels.

-

Conclusion

This compound presents a promising therapeutic strategy for cancers driven by EGFR. The protocols outlined in this document provide a framework for evaluating its in vivo efficacy in a xenograft model. Careful execution of these experiments will be crucial in determining the therapeutic potential of this novel EGFR degrader and advancing its development towards clinical applications.

References

- 1. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

PROTAC EGFR degrader 8 solubility in DMSO and cell culture media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of PROTAC EGFR Degrader 8, a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR). This document outlines its solubility characteristics, protocols for its application in cell-based assays, and an overview of the targeted signaling pathway.

Product Information

This compound (also known as T-184) is a proteolysis-targeting chimera designed to induce the degradation of EGFR. It has been shown to be effective in degrading EGFR in non-small cell lung cancer (NSCLC) cell lines, such as HCC827, and inhibits the growth of various cancer cell lines including H1975, PC-9, and HCC827.[1][2]

Solubility Data

Quantitative solubility data for this compound is summarized in the table below. It is crucial to use high-quality, anhydrous DMSO to ensure optimal dissolution, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1]

| Solvent | Concentration | Method to Enhance Solubility |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (125.58 mM) | Ultrasonic and warming (heat to 60°C) |

Experimental Protocols

Preparation of Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Ultrasonic bath

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of the compound. The molecular weight of this compound is 796.32 g/mol .

-

Example: For 1 mg of compound, add 1.2558 mL of DMSO.

-

-

Add the calculated volume of DMSO to the vial containing the compound.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, place the vial in a 60°C water bath or heat block for 5-10 minutes.

-

Following heating, sonicate the solution in an ultrasonic bath for 10-15 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for In Vitro EGFR Degradation Assay

This protocol outlines a general procedure for treating cancer cells with this compound to assess EGFR protein degradation.

Materials:

-

Cancer cell line expressing EGFR (e.g., HCC827, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound DMSO stock solution (10 mM)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies against EGFR and a loading control (e.g., GAPDH, β-actin)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed the desired cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

-

Compound Preparation and Treatment:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of the degrader in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Ensure the final DMSO concentration does not exceed 0.1%.

-

Include a vehicle control (medium with the same final concentration of DMSO).

-

Remove the old medium from the cells and add the medium containing the different concentrations of the degrader.

-

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to assess the time-dependent degradation of EGFR.

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration of each sample using a BCA assay or a similar method.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare the samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against EGFR and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control to determine the extent of protein degradation at different concentrations and time points. The DC₅₀ (half-maximal degradation concentration) can then be calculated.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway, which is targeted by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[1][3][4][5][6]

Caption: EGFR signaling pathway and mechanism of action for this compound.

Experimental Workflow

The diagram below outlines the key steps in an experimental workflow to assess the efficacy of this compound.

Caption: Experimental workflow for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | EGFR | TargetMol [targetmol.com]

- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Immunofluorescence Analysis of PROTAC EGFR Degrader 8 Treated Cells